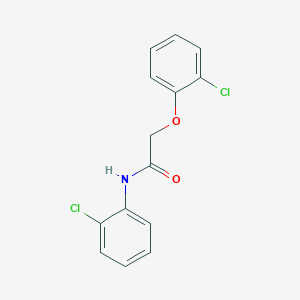

2'-Chloro-2-(2-chlorophenoxy)acetanilide

Description

Overview of Acetanilide (B955) Scaffold in Organic and Medicinal Chemistry

The acetanilide scaffold, consisting of a phenyl ring attached to an acetamido group (–NHCOCH3), is a cornerstone in both organic and medicinal chemistry. researchgate.net First introduced into medical practice in 1886 as Antifebrin, acetanilide was one of the earliest synthetic analgesics and antipyretics, demonstrating the therapeutic potential of this chemical framework. researchgate.netwikipedia.org Although its initial use was curtailed by toxicity concerns, it paved the way for the development of safer aniline (B41778) derivatives. wikipedia.orgpatsnap.com

In modern medicinal chemistry, the acetanilide scaffold is a fundamental component in the design and synthesis of a wide array of pharmaceutical products. researchgate.net Researchers have successfully modified the basic structure to develop agents with diverse pharmacological activities, including:

Anticancer agents: Certain derivatives have shown inhibitory effects against various cancer cell lines. nus.edu.sgnih.gov

Anti-inflammatory and Analgesic agents: The scaffold is a key feature in drugs designed to treat pain and inflammation. researchgate.net

Antimicrobial agents: Modifications have led to compounds with antibacterial and antifungal properties. researchgate.netijpsr.info

Other therapeutic uses: Derivatives have been investigated as anticonvulsants, antimalarials, and for the treatment of diabetes. researchgate.netnus.edu.sg

In organic chemistry, the acetanilide structure is a valuable intermediate and starting material. patsnap.com Its predictable reactivity and relative stability make it useful for a variety of synthetic reactions, such as electrophilic aromatic substitution, nitration, and bromination. patsnap.com The versatility of the acetanilide scaffold allows chemists to introduce various functional groups, thereby modulating the physicochemical and biological properties of the resulting molecules. nus.edu.sg

Historical Context of Related Chloroacetanilide Compounds in Chemical Synthesis and Environmental Studies

The introduction of a chlorine atom to the acetanilide structure gives rise to chloroacetanilide derivatives, a class of compounds with significant applications, particularly in agriculture. Chloroacetanilide herbicides were first synthesized in the 1960s and include widely used products like alachlor (B1666766), metolachlor (B1676510), and acetochlor (B104951). nih.gov These herbicides are primarily used to control annual grasses and small-seeded broadleaf weeds in major crops such as corn, soybeans, and cotton. nih.govresearchgate.net

The widespread use of these herbicides has led to extensive environmental studies. Research has shown that chloroacetanilides can degrade in the environment, but their degradation products can be more persistent and mobile than the parent compounds. acs.orgbioone.org Key metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives, are frequently detected in groundwater and surface water at higher concentrations than the original herbicides. acs.orgacs.org

The degradation process is influenced by factors like soil microbial composition, temperature, and moisture. bioone.org While these herbicides and their degradates are of environmental concern, some have also been identified as potential human carcinogens by regulatory bodies like the U.S. Environmental Protection Agency (EPA). nih.gov This has prompted ongoing research into their environmental fate, transport, and potential for remediation. bioone.orgnih.gov The photochemistry of chloroacetanilide derivatives has also been a subject of study, revealing that they can undergo rearrangement and cyclization reactions under photolytic conditions. rsc.org

Rationale for Dedicated Research on the Chemical Properties and Environmental Behavior of 2'-Chloro-2-(2-chlorophenoxy)acetanilide

While extensive research exists for major chloroacetanilide herbicides, the specific compound this compound remains largely uncharacterized in scientific literature. The rationale for dedicated research into its properties is multifold.

Firstly, its structural similarity to known bioactive compounds suggests it may possess interesting chemical or biological activities. The presence of two chlorophenoxy groups and a chloroacetanilide core is complex, and understanding its unique stereochemistry and reactivity is a fundamental chemical pursuit. The synthesis of related compounds, such as 2-chloro-4-(4-chlorophenoxy)-acetophenone, as an intermediate for fungicides, indicates that this structural motif is relevant in the development of agrochemicals. google.com

Secondly, there is a significant knowledge gap regarding its environmental profile. Given that related chloroacetanilides are known environmental contaminants, it is crucial to determine the persistence, mobility, and potential toxicity of this compound. Without dedicated study, its impact on ecosystems and potential for water contamination remains unknown.

Finally, a comprehensive investigation is necessary to complete the broader picture of the chloroacetanilide family. By studying less-common derivatives like this compound, scientists can build more accurate structure-activity and structure-property relationship models. This knowledge is invaluable for predicting the behavior of other, yet to be synthesized, compounds and for designing safer, more effective chemicals in the future. The current availability of this compound is primarily for early discovery research, with suppliers noting that analytical data is not routinely collected, placing the responsibility on the researcher to confirm its identity and purity. sigmaaldrich.comsigmaaldrich.com

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

70907-02-7 |

|---|---|

Molecular Formula |

C14H11Cl2NO2 |

Molecular Weight |

296.1 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |

InChI Key |

IRPKLUVHPDXGLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 2 2 Chlorophenoxy Acetanilide

Foundational Acetanilide (B955) Backbone Synthesis

The acetanilide backbone is a fundamental component of the target molecule. Its synthesis begins with the acetylation of an aniline (B41778) derivative. While the final product requires 2-chloroaniline (B154045) as the starting material, the general principles of acetanilide formation are typically studied and optimized using aniline itself.

The traditional and most common laboratory preparation of acetanilide involves the N-acetylation of aniline. masterorganicchemistry.com This nucleophilic acyl substitution reaction is typically carried out using highly reactive acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. smolecule.comlibretexts.org

When acetic anhydride is used, it is often in the presence of glacial acetic acid. ekb.eg The mixture is heated to ensure the reaction proceeds to completion. organic-chemistry.org Zinc dust is sometimes added to prevent the oxidation of aniline during the reaction. organic-chemistry.org An alternative conventional method employs acetyl chloride. ekb.eg Due to its high reactivity and corrosive nature, this reaction is often carried out in the presence of a base like pyridine to neutralize the hydrogen chloride gas byproduct. ekb.egresearchgate.net Another approach involves dissolving aniline in concentrated hydrochloric acid before adding acetic anhydride, followed by a sodium acetate solution to precipitate the acetanilide product. neliti.comvulcanchem.com While effective, these conventional methods often utilize corrosive and lachrymatory reagents, prompting the development of greener alternatives. smolecule.com

In line with the principles of sustainable chemistry, several eco-friendly protocols for acetanilide synthesis have been developed to minimize hazardous waste and avoid harsh reagents. rsc.org These methods focus on alternative reaction conditions and novel catalytic systems.

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which reduce waste and can lead to simpler workup procedures. google.com Microwave irradiation has emerged as a powerful tool in this area, enabling rapid and efficient synthesis of acetanilide from aniline and glacial acetic acid without any catalyst. ijpsr.infochemicalbook.com This method avoids the use of the more corrosive acetic anhydride and produces water as the only byproduct. ijpsr.info The reaction time and power of the microwave irradiation can be optimized to achieve high yields. ijpsr.infochemicalbook.com Another solvent-free approach involves the reaction of aniline with acetic anhydride without any additives, resulting in a significantly improved environmental factor (E-Factor) compared to traditional methods. google.com

Interactive Data Table: Solvent-Free Acetanilide Synthesis

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Aniline, Glacial Acetic Acid | Microwave Irradiation (160 MHz) | 40-50 min | 70-80% | ijpsr.info |

| Aniline, Glacial Acetic Acid | Microwave Irradiation (320 MHz) | 5 min | Quantitative | ijpsr.info |

| Aniline, Acetic Anhydride | No solvent, No additives | Not specified | 96-98% | google.com |

Catalyst-mediated approaches offer another avenue for green acetanilide synthesis by increasing reaction efficiency and allowing for milder conditions. Lewis acid catalysts, such as magnesium sulphate heptahydrate, have been successfully used to catalyze the acetylation of aniline with glacial acetic acid. smolecule.com This system is inexpensive, eco-friendly, and provides good yields without the need for toxic solvents or reagents. smolecule.comgoogle.com The catalytic action increases the electrophilicity of the carbonyl group in acetic acid, facilitating the nucleophilic attack by aniline. smolecule.com

In a novel and highly sustainable approach, extracts derived from plant waste have been utilized as catalysts. rsc.org Water extracts of ash from rice straw and the seed husks of Vigna mungo (black gram) have proven to be effective, cost-efficient, and biodegradable catalysts for the acetylation of aniline with acetic anhydride at room temperature. rsc.org The catalytic activity is attributed to the basic nature of the extracts and the presence of various biomolecules. rsc.org

Interactive Data Table: Catalyst-Mediated Acetanilide Synthesis

| Catalyst | Acetylating Agent | Conditions | Reaction Time | Yield | Reference |

| Magnesium Sulphate Heptahydrate | Glacial Acetic Acid | Reflux (118°C) | 90 min | 80% | smolecule.com |

| Water Extract of Rice Straw Ash | Acetic Anhydride | Room Temperature | 40 min | High | rsc.org |

| Water Extract of Vigna mungo Husk Ash | Acetic Anhydride | Room Temperature | 40 min | High | rsc.org |

| Zinc Dust / Fe Powder | Acetic Acid | Not specified | Not specified | Not specified | mdpi.com |

Green Chemistry Protocols for Acetanilide Formation

Construction of the 2-(2-Chlorophenoxy)acetyl Moiety

The second critical part of the synthesis is the formation of the 2-(2-chlorophenoxy)acetyl group and its attachment to the nitrogen of the 2'-chloroacetanilide (B1203173) backbone. This is achieved through a targeted etherification reaction.

The formation of the ether linkage in 2'-Chloro-2-(2-chlorophenoxy)acetanilide is accomplished via a nucleophilic substitution reaction, typically a Williamson ether synthesis. masterorganicchemistry.com This process involves two principal steps:

Synthesis of the Halogenated Acetamide (B32628) Intermediate : First, the precursor 2-chloro-N-(2-chlorophenyl)acetamide is synthesized. This is achieved by reacting 2-chloroaniline with chloroacetyl chloride. organic-chemistry.orgchemicalbook.com This reaction is an N-acylation, similar to the methods described in section 2.1.1.

Nucleophilic Substitution : The intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, then serves as the electrophile in the etherification step. It is reacted with 2-chlorophenol (B165306). To facilitate the reaction, the phenolic proton of 2-chlorophenol is first removed by a base (such as potassium carbonate or sodium hydroxide) to form the more nucleophilic 2-chlorophenoxide anion. ekb.egnih.gov This anion then attacks the carbon atom bonded to the chlorine in the acetamide intermediate, displacing the chloride ion in an SN2 reaction to form the desired C-O ether bond and yield the final product, this compound. masterorganicchemistry.comsmolecule.com This synthetic strategy is a versatile method for producing various aryloxy acetamide derivatives.

The general scheme for this etherification is as follows: Step 1: Formation of the phenoxide 2-Cl-C₆H₄OH + Base → 2-Cl-C₆H₄O⁻ + Base-H⁺

Step 2: SN2 Attack 2-Cl-C₆H₄O⁻ + Cl-CH₂-C(=O)NH-C₆H₄-2-Cl → 2-Cl-C₆H₄O-CH₂-C(=O)NH-C₆H₄-2-Cl + Cl⁻

This method is well-established for creating ether linkages and is adaptable for synthesizing a wide range of phenoxyacetamide derivatives for various research applications.

Acylation with Activated 2-Chlorophenoxyacetyl Chlorides

A primary and efficient method for synthesizing the target compound is through the acylation of a suitable aniline derivative with an activated form of 2-chlorophenoxyacetic acid, specifically 2-chlorophenoxyacetyl chloride. In this reaction, the acyl chloride acts as a highly reactive electrophile. The carbonyl carbon of the acyl chloride is rendered significantly electron-deficient by the two adjacent chlorine atoms (one on the acetyl group and the other on the phenyl ring), making it highly susceptible to nucleophilic attack.

The reaction proceeds when 2-chloroaniline, acting as the nucleophile, attacks the carbonyl carbon of 2-chlorophenoxyacetyl chloride. This process is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group donates its lone pair of electrons to form a new carbon-nitrogen bond, which ultimately becomes the amide linkage in the final product. This step is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. The use of the pre-formed, activated acyl chloride ensures a direct and high-yielding conversion to the desired acetanilide structure.

Regioselective Introduction of Chlorine Substituents

Achieving the specific dichlorinated substitution pattern of this compound requires careful control over the placement of chlorine atoms on both aromatic rings. This regioselectivity can be accomplished through two main strategies: direct halogenation of an existing acetanilide backbone or, more strategically, by using starting materials that already contain the chlorine atoms in the desired positions.

One potential approach to introduce the chlorine atom onto the aniline ring is through direct electrophilic aromatic substitution on a precursor molecule like 2-(2-chlorophenoxy)acetanilide. Reagents such as Trichloroisocyanuric acid (TCCA) are potent and efficient sources of electrophilic chlorine for the chlorination of aromatic compounds researchgate.netenamine.net. TCCA is considered a safe and easy-to-handle solid reagent that can effectively chlorinate electron-rich aromatic rings under mild conditions researchgate.netenamine.net.

However, this method presents significant challenges regarding regioselectivity. The acetamido group (-NHCOCH₂OAr) is an ortho-, para-directing group. Therefore, chlorination of 2-(2-chlorophenoxy)acetanilide would likely yield a mixture of products, including the desired 2'-chloro isomer along with the 4'-chloro isomer and potentially dichlorinated products. Isolating the target 2'-chloro isomer from this mixture would require extensive purification, making this route less efficient for specific isomer synthesis researchgate.net. While TCCA is a powerful tool, controlling its regioselectivity on activated rings can be difficult researchgate.nettandfonline.com.

| Parameter | Direct Halogenation (with TCCA) | Strategic Utilization of Pre-chlorinated Precursors |

| Starting Material | 2-(2-chlorophenoxy)acetanilide | 2-chloroaniline and 2-chlorophenoxyacetic acid |

| Key Reagent | Trichloroisocyanuric acid (TCCA) | Thionyl chloride (to make acyl chloride), Base |

| Regioselectivity | Low; yields a mixture of ortho and para isomers. | High; chlorine positions are pre-determined by starting materials. |

| Control | Difficult to control; risk of over-chlorination. | Excellent control over the final structure. |

| Purification | Complex; requires separation of isomers. | Simpler; leads directly to the target compound. |

| Overall Efficiency | Generally lower for a specific isomer. | Higher for targeted synthesis. |

This table provides an interactive comparison of the two primary strategies for introducing chlorine substituents in the synthesis of this compound.

A more precise and widely employed strategy involves the use of starting materials that already possess the required chlorine atoms. This method ensures unambiguous placement of the substituents and avoids the formation of unwanted isomers. The synthesis of this compound via this route begins with two key pre-chlorinated precursors: 2-chloroaniline and 2-chlorophenoxyacetic acid.

The synthesis proceeds in two main steps:

Activation of the Carboxylic Acid : 2-chlorophenoxyacetic acid is converted into its more reactive acid chloride derivative, 2-chlorophenoxyacetyl chloride. This is typically achieved by reacting the carboxylic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride nih.gov.

Amide Bond Formation : The resulting 2-chlorophenoxyacetyl chloride is then reacted with 2-chloroaniline. This step, as described in section 2.2.2, forms the central amide bond and completes the synthesis of the target molecule nih.gov.

This pathway provides complete control over the molecular structure, as the positions of the chlorine atoms are fixed from the outset. It is the preferred method for the unambiguous synthesis of this compound.

Advanced Stepwise Synthetic Pathways for Structural Elaboration

The construction of this compound relies on fundamental reactions of organic chemistry, which can be combined into multi-step pathways to build the molecule from simpler precursors.

The key bond-forming step in the synthesis of this compound is a condensation reaction. Specifically, it is the formation of an amide from an amine and a carboxylic acid derivative (an acyl chloride), which results in the elimination of a small molecule, in this case, hydrogen chloride (HCl) nih.gov.

The reaction between the nucleophilic amino group of 2-chloroaniline and the electrophilic carbonyl group of 2-chlorophenoxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. This condensation is highly effective because the acyl chloride is an "activated" form of the carboxylic acid, making the reaction rapid and generally high-yielding. This step forges the robust amide linkage that is central to the structure of the target compound.

A typical sequence would be:

Protection : Aniline is first reacted with acetic anhydride to form acetanilide. This step protects the highly activating amino group as a less reactive acetamido group, allowing for more controlled subsequent reactions.

Chlorination : The acetanilide is then chlorinated. The acetamido group directs incoming electrophiles to the ortho and para positions.

Hydrolysis (Deprotection) : The resulting mixture containing 2-chloroacetanilide is then subjected to acidic or basic hydrolysis researchgate.net. This reaction cleaves the amide bond, removing the acetyl protecting group and yielding 2-chloroaniline researchgate.netgoogle.com.

This example illustrates how hydrolysis serves as a crucial tool for deprotection in a longer synthetic route, enabling the preparation of key intermediates required for the final condensation step.

Intramolecular Cyclization Pathways of Related Acetanilide Derivatives

The intramolecular cyclization of 2-(aryloxy)-N-arylacetamides, such as this compound, can be directed through several distinct mechanistic pathways to yield a variety of heterocyclic scaffolds, most notably dibenz[b,f] wikipedia.orgoxazepinones. The choice of synthetic strategy is dictated by the desired final structure and the nature of the substituents on the aromatic rings. Key methodologies include intramolecular nucleophilic aromatic substitution (SNAr), acid-catalyzed cyclization (such as the Bischler-Napieralski and Pictet-Spengler reactions), Pschorr cyclization, and Smiles rearrangement.

One of the most common approaches to the synthesis of the dibenz[b,f] wikipedia.orgoxazepine core involves an intramolecular Ullmann-type condensation. This reaction typically requires a copper catalyst to facilitate the formation of the C-O or C-N bond necessary for ring closure.

Another significant pathway is the intramolecular nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophilic atom on one aromatic ring attacks an electrophilic site on the other, displacing a leaving group. The presence of electron-withdrawing groups on the target ring can activate it towards nucleophilic attack, facilitating the cyclization.

The Smiles rearrangement offers a unique pathway for intramolecular arylation. This reaction involves the migration of an aromatic ring from a heteroatom to a nucleophilic center within the same molecule. For acetanilide derivatives, this can lead to the formation of novel heterocyclic systems under basic conditions.

The Bischler-Napieralski reaction, traditionally used for the synthesis of dihydroisoquinolines from β-arylethylamides, can be adapted for the cyclization of appropriately substituted acetanilides. scispace.comrsc.org This acid-catalyzed reaction proceeds through an electrophilic aromatic substitution mechanism. rsc.org The effectiveness of this reaction is often enhanced by the presence of electron-donating groups on the aromatic ring that is undergoing substitution. rsc.org Common dehydrating agents used to promote this cyclization include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). scispace.com

The Pschorr cyclization provides a radical-based method for intramolecular biaryl coupling. This reaction involves the diazotization of an amine, followed by a copper-catalyzed radical cyclization to form a new carbon-carbon bond between the two aromatic rings.

The following table summarizes various intramolecular cyclization strategies that have been applied to acetanilide derivatives and related compounds, highlighting the diversity of conditions and resulting products.

| Precursor Type | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 2-Aminophenols and 2-Halobenzaldehydes | Microwave-assisted Cyclocondensation | Basic conditions | Dibenz[b,f] wikipedia.orgoxazepine derivatives | N/A |

| 4-Phenoxy-2-quinolone | Palladium-catalyzed C-H activation | Pd(OAc)₂, pivalic acid, 140 °C | Benzofuran-fused 2-quinolone | researchgate.net |

| 8-Acylaminodibenz[b,f] wikipedia.orgoxazepin-11(10H)-ones | Synthesis of Analogues | T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) | 7- and 8-Acylaminodibenz[b,f] wikipedia.orgoxazepin-11(10H)-ones | griffith.edu.au |

| 2-Alkynylanilines | Copper-Catalyzed Cyclization | CuI, TMSCF₃, THF | 2-Haloalkoxy-3-alkyl(aryl)quinolines | nih.gov |

| Phenoxy-N-phenylacetamide Derivatives | Collision-induced Gas-Phase Smiles Rearrangement | Mass Spectrometry | Rearranged product ions | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 2 2 Chlorophenoxy Acetanilide and Analogues

Nucleophilic Substitution Reactions of Halogenated Centers

The presence of multiple chlorine atoms at different positions on the 2'-Chloro-2-(2-chlorophenoxy)acetanilide molecule provides several sites for nucleophilic attack. The reactivity of these halogenated centers is highly dependent on their electronic environment and the nature of the attacking nucleophile.

Reactivity of the Chlorine Atom on the Acetyl Moiety

The chlorine atom attached to the acetyl group (α-chloro position) is the most reactive site for nucleophilic substitution. This enhanced reactivity is a hallmark of α-halo carbonyl compounds. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon electron-deficient and highly susceptible to attack by nucleophiles.

Kinetic studies on analogous α-chloroacetanilides demonstrate that these compounds readily undergo bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. nih.govnih.gov The reactions of N-aryl 2-chloroacetamides, for instance, show that the chlorine atom is easily displaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net For chloroacetanilide herbicides, it has been observed that they are activated toward SN2 reactions, particularly with highly reactive nucleophiles. nih.gov

The general mechanism for the SN2 reaction at the α-carbon is proposed to be a stepwise process. It involves the formation of a zwitterionic tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride leaving group. nih.gov

Table 1: Reactivity of Chloroacetanilide Analogues with Nucleophiles

| Chloroacetanilide Analogue | Nucleophile | Reaction Type | Key Findings |

| α-chloroacetanilides | Benzylamines | SN2 | A stepwise mechanism with a rate-limiting expulsion of the chloride leaving group from a tetrahedral intermediate is proposed. nih.gov |

| Alachlor (B1666766), Propachlor | Anionic Nucleophiles (e.g., HS⁻, PhS⁻) | SN2 | These compounds are activated for SN2 reactions with highly reactive nucleophiles compared to other saturated carbon substrates. nih.gov |

| N-aryl 2-chloroacetamides | O, N, S Nucleophiles | Nucleophilic Substitution | The chlorine atom is readily replaced, sometimes followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net |

Reactivity of Chlorine Atoms on the Aromatic Rings

In contrast to the α-chloro position, the chlorine atoms attached to the two aromatic rings (the 2'-chloro on the acetanilide (B955) ring and the 2-chloro on the phenoxy ring) are significantly less reactive towards nucleophilic substitution. Aryl halides are generally resistant to SN1 and SN2 reactions due to the high energy required to break the C-Cl bond, which has partial double bond character from resonance with the aromatic ring.

Nucleophilic aromatic substitution (SNAr) can occur under harsh conditions of high temperature and pressure, or if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In the case of this compound, the activating groups are not sufficiently strong to make SNAr a facile process under normal conditions.

Electrophilic Aromatic Substitution Reactions on the Acetanilide Core

The acetanilide core of the molecule is susceptible to electrophilic aromatic substitution (EAS). The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. chemicalforums.comfiveable.me The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more nucleophilic towards incoming electrophiles.

However, the steric bulk of the acetamido group can hinder attack at the ortho position, often leading to a preference for para-substitution. libretexts.org Furthermore, the presence of the chlorine atom at the 2'-position (ortho to the acetamido group) will also influence the regioselectivity of further substitution. The chlorine atom itself is a deactivating but ortho-, para-directing group. chemicalforums.commsu.edu When multiple substituents are present, the directing effect of the most activating group typically dominates. In this case, the acetamido group is more activating than the chlorine atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. msu.edudoubtnut.comchegg.comchegg.com For instance, the bromination of acetanilide typically yields the para-bromo product as the major isomer. chegg.comchegg.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Influence on this compound |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | Increases reactivity of the acetanilide ring and directs incoming electrophiles to the positions ortho and para to it. chemicalforums.comfiveable.me |

| -Cl (Chloro) | Deactivating | Ortho, Para | Deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. chemicalforums.commsu.edu |

Hydrolytic Stability and Degradation Pathways under Varied Chemical Conditions

The hydrolytic stability of this compound is influenced by pH and temperature. The molecule contains an amide linkage and an ether linkage, both of which can be susceptible to hydrolysis under certain conditions.

Amide hydrolysis can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis of the amide bond would lead to the formation of 2-chloroaniline (B154045) and 2-(2-chlorophenoxy)acetic acid. This reaction is generally slow at neutral pH but is accelerated by the presence of acid or base.

The ether linkage is generally more stable and requires more drastic conditions, such as strong acids, to cleave.

Studies on the stability of structurally related compounds provide insights. For example, the stability of 2-chloro-2'-deoxyadenosine was found to be highly dependent on pH, with significant decomposition observed under acidic conditions, while it remained stable at neutral and basic pH. nih.gov Similarly, studies on 2'-fluoroarabinonucleic acid (2'F-ANA) have shown its remarkable stability to acid-catalyzed hydrolysis compared to DNA and RNA. rsc.orgresearchgate.net While these are not direct analogues, they highlight the general principles of how molecular structure influences stability in different chemical environments.

Derivatization Reactions for Enhanced Chemical Utility

The functional groups present in this compound offer opportunities for derivatization to modify its properties for various applications.

Esterification and Amidation Transformations

While the parent molecule is an amide, derivatization can be envisioned starting from its potential hydrolysis products. The carboxylic acid moiety of 2-(2-chlorophenoxy)acetic acid, which would be formed upon amide hydrolysis, can be readily converted into a variety of esters and amides.

Esterification: The carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst to form the corresponding esters.

Amidation: The carboxylic acid can be converted to a more reactive acyl chloride, which can then react with a wide range of primary and secondary amines to form new amide derivatives. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent can also be employed. These reactions are versatile for creating a library of compounds with potentially different biological activities or chemical properties.

Furthermore, derivatization techniques are often employed for analytical purposes. For example, chlorophenoxy acid herbicides, which are structurally related to a hydrolysis product of the title compound, are often derivatized to form esters (e.g., butyl esters) to improve their volatility and sensitivity for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by the three key functional groups present in its structure: the α-chloroacetamide moiety, the amide linkage, and the ether bond. These sites allow for a variety of functional group interconversions, enabling the synthesis of diverse analogues. The transformations primarily involve nucleophilic substitution at the α-carbon, hydrolysis or reduction of the amide, and cleavage of the ether linkage.

Displacement of the α-Chloro Group

The most versatile site for functional group interconversion in this compound and its analogues is the α-chloro group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to bimolecular nucleophilic substitution (SN2) reactions. nih.govsydney.edu.au N-aryl 2-chloroacetamides are known to react readily with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. tandfonline.comtandfonline.comresearchgate.net This reactivity allows for the facile replacement of the chlorine atom, leading to the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Studies on analogous N-aryl 2-chloroacetamides demonstrate that these compounds are activated toward SN2 reactions, particularly with highly reactive nucleophiles. nih.gov The reaction typically involves treating the chloroacetamide derivative with a suitable nucleophile, often in the presence of a base to either generate the nucleophile in situ or to neutralize the HCl byproduct. For instance, the reaction of N-aryl chloroacetamides with potassium thiocyanate (B1210189) or various thiols leads to the formation of the corresponding sulfide (B99878) compounds. tandfonline.com Similarly, reaction with phenoxides or other oxygen-based nucleophiles results in the formation of new ether linkages. osti.govnih.gov

The table below summarizes representative nucleophilic substitution reactions applicable to the α-chloroacetamide moiety.

| Nucleophile Type | Reagent Example | Resulting Functional Group | Product Class Example |

| Oxygen | Phenoxides (e.g., Potassium Phenoxide) | Ether | 2-Aryloxy-N-arylacetamides |

| Nitrogen | Primary/Secondary Amines | Amine | 2-(Alkylamino)-N-arylacetamides |

| Sulfur | Thiols (e.g., Thiophenol) | Thioether (Sulfide) | 2-(Arylthio)-N-arylacetamides |

| Sulfur | Potassium Thiocyanate | Thiocyanate | N-Aryl-2-thiocyanatoacetamides |

| Carbon | Cyanide (e.g., KCN) | Nitrile | 2-Cyano-N-arylacetamides |

Transformations of the Amide Linkage

The amide bond in this compound, while generally stable, can undergo key transformations such as hydrolysis and reduction.

Amide Hydrolysis: The amide linkage can be cleaved under strong acidic or basic conditions. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately result in the cleavage of the C-N bond to yield a carboxylic acid (2-(2-chlorophenoxy)acetic acid) and an amine (2-chloroaniline).

Amide Reduction: The amide functional group can be reduced to an amine. This transformation is typically achieved using powerful reducing agents. While specific conditions for this compound are not detailed in the literature, general methodologies for amide reduction, such as the use of silanes with appropriate catalysts, would be expected to convert the acetamide (B32628) into the corresponding N-(2-(2-chlorophenoxy)ethyl)-2-chloroaniline.

Cleavage of the Ether Linkage

The phenoxy ether bond is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com For aryl alkyl ethers like this compound, the cleavage mechanism follows an SN2 pathway. The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon, which is the α-carbon of the acetamide moiety, rather than the sp²-hybridized carbon of the chlorophenyl ring. libretexts.orglibretexts.org Consequently, acid-catalyzed cleavage of this compound would yield 2-chlorophenol (B165306) and 2-chloro-N-(2-chlorophenyl)acetamide. Diaryl ethers are typically resistant to acid cleavage. libretexts.org

The table below outlines the major functional group transformations for the amide and ether moieties.

| Functional Group | Transformation | Reagents/Conditions | Product(s) |

| Amide | Hydrolysis | Strong Acid (e.g., H₃O⁺, heat) or Base (e.g., NaOH, heat) | 2-(2-Chlorophenoxy)acetic acid + 2-Chloroaniline |

| Amide | Reduction | Strong Reducing Agents (e.g., Silanes/Catalyst) | N-(2-(2-Chlorophenoxy)ethyl)-2-chloroaniline |

| Ether | Cleavage | Strong Acid (e.g., HBr or HI, heat) | 2-Chlorophenol + 2-Chloro-N-(2-chlorophenyl)acetamide |

Advanced Analytical Chemistry and Structural Characterization of 2 Chloro 2 2 Chlorophenoxy Acetanilide

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information about molecular structure and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Key expected IR absorption bands would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the amide group.

C=O Stretch (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl stretch of the amide.

N-H Bend (Amide II): An absorption usually appearing in the range of 1550-1640 cm⁻¹.

C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the ether linkage would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ range.

C-Cl Stretch: Characteristic absorptions for the carbon-chlorine bonds would be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of 2'-Chloro-2-(2-chlorophenoxy)acetanilide would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both chlorinated rings, the methylene (B1212753) (-CH₂-) protons, and the amide (N-H) proton. The chemical shifts (δ) and coupling patterns (multiplicity) of these signals would be crucial for confirming the connectivity of the molecule. For instance, the aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons would likely appear as a singlet, and the amide proton as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemconnections.org This allows for a direct count of the non-equivalent carbons and provides information about their hybridization and electronic environment. chemconnections.org The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings (with those bonded to chlorine showing characteristic shifts), the methylene carbon, and the carbons involved in the ether linkage. chemconnections.org

While specific spectral data for this compound is not available, data for related acetanilide (B955) structures can provide a reference for expected chemical shifts. uni-tuebingen.dechegg.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. docbrown.info The molecular weight of this compound is 296.1 g/mol . vulcanchem.com

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at m/z 296. Due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) would also be observed, with their relative intensities reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the cleavage of bonds within the molecule, such as the ether linkage or the amide bond.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The theoretical elemental composition of this compound (C₁₄H₁₁Cl₂NO₂) can be calculated from its molecular formula. Experimental CHN analysis of a pure sample should yield results that are in close agreement with these theoretical values, thus verifying the empirical formula of the compound. Acetanilide is often used as a calibration standard in elemental analysis. perkinelmer.com

Chromatographic Separation and Detection Methods

Chromatography is essential for separating components of a mixture and is often coupled with a detection method for identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. researchgate.net It is a highly effective method for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. This technique is widely used for the analysis of chloroacetanilide and chlorophenoxy compounds in various matrices. researchgate.netresearchgate.netnih.gov The use of GC-MS allows for both qualitative and quantitative analysis, making it a valuable tool for purity assessment and trace-level detection. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Information Provided | Key Features for this Compound |

| Infrared (IR) Spectroscopy | Functional group identification | N-H, C=O (amide), C-O-C (ether), C-Cl, Aromatic C-H and C=C stretches |

| ¹H NMR Spectroscopy | Proton environments, connectivity | Signals for aromatic, methylene, and amide protons |

| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons | Signals for carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular ion at m/z 296, characteristic chlorine isotope pattern |

| Elemental Analysis (CHN) | Elemental composition (C, H, N) | Verification of the empirical formula C₁₄H₁₁Cl₂NO₂ |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, quantification | Retention time and mass spectrum for definitive identification and purity analysis |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful and versatile analytical technique for the separation, identification, and quantification of this compound in various matrices. This method offers high sensitivity and selectivity, which are crucial for analyzing complex samples.

The chromatographic separation is typically achieved on a C18 column, a common choice for reversed-phase HPLC, using a gradient elution with a mobile phase consisting of a binary solvent system, such as ammonium (B1175870) formate (B1220265) and methanol (B129727). nih.gov The gradient elution allows for the effective separation of the analyte from other components in the sample matrix. The choice of mobile phase components and the gradient profile are optimized to achieve good peak shape and retention time for this compound.

Following chromatographic separation, the analyte enters the mass spectrometer for detection. For the analysis of similar chloroacetanilide herbicides and their degradation products, a pneumatically assisted electrospray interface is often utilized. researchgate.net Mass detection for quantitative purposes can be performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. In a study for the estimation of a potential genotoxic impurity, 2-(2-chloroethoxy)ethanol, mass detection was performed in positive mode with SIM at the m/z value of [M+NH₄]⁺. nih.gov The selection of precursor and product ions in MRM mode provides a high degree of specificity and reduces background noise, leading to lower detection limits. For instance, in the analysis of haloquinones, tandem mass spectra showed major product ions that were used for their identification and quantification. umb.edu

The combination of the separating power of HPLC and the detection sensitivity and specificity of MS makes HPLC-MS an indispensable tool for the trace-level analysis of this compound. The method's ability to handle complex matrices is particularly valuable in environmental and biological monitoring. For example, LC-MS/MS has been successfully used to determine chloroacetanilide and chloroacetamide herbicides and their polar degradation products in water at trace levels. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for Chloroacetanilide Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous ammonium formate and methanol nih.gov |

| Flow Rate | Optimized for separation |

| Injection Volume | Dependent on sample concentration and sensitivity requirements |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Polarity | Positive or Negative Ion Mode |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | Specific m/z values for precursor and product ions of the analyte |

Specialized Sample Preparation and Derivatization Strategies for Trace Analysis

Silylation Techniques for Enhanced Volatility and Detectability (e.g., Trimethylsilyl (B98337) and t-Butyldimethylsilyl Ester Formation)

For the analysis of this compound by gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization techniques are often employed. Silylation is a common derivatization method that introduces a silyl (B83357) group, such as a trimethylsilyl (TMS) or a t-butyldimethylsilyl (TBDMS) group, onto polar functional groups of the analyte. tcichemicals.com This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.

The derivatization reaction typically involves reacting the analyte with a silylating agent. For compounds containing active hydrogens, such as amides, various trimethylsilylation reagents are available and can be selected based on the structural features of the substrate. tcichemicals.com A fast silylation technique for the simultaneous GC/MS analysis of various phenolic compounds was developed using bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The reaction was found to be significantly faster in acetone, completing within 15 seconds at room temperature. nih.gov

The formation of t-butyldimethylsilyl (TBDMS) esters is another effective derivatization strategy. Carboxylic acids can be converted to their TBDMS esters using t-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. researchgate.net This method has the advantage of proceeding under solvent-free conditions and eliminating the need for an aqueous work-up. researchgate.net While this compound is an acetanilide and not a carboxylic acid, the principles of silylation can be adapted to derivatize the amide group, thereby enhancing its GC-MS detectability.

Table 2: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Common Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of various functional groups including amides, for GC-MS analysis. nih.gov |

| t-Butyldimethylsilyl chloride | TBDMSCl | Formation of TBDMS esters from carboxylic acids and derivatization of other functional groups. researchgate.net |

| N-Trimethylsilylimidazole | TMSI | A specialty trimethylsilylation reagent for micro- and high-sensitivity analysis. tcichemicals.com |

Advanced Extraction Methods (e.g., Solid Phase Extraction) for Matrix Clean-up

The analysis of this compound in complex matrices such as environmental samples or biological fluids necessitates effective sample preparation to remove interfering substances. Solid Phase Extraction (SPE) is a widely used and effective technique for the extraction and clean-up of this compound from various sample matrices. SPE allows for the selective isolation and concentration of the analyte, leading to improved analytical performance.

The choice of the SPE sorbent is critical for achieving high recovery and efficient clean-up. For the analysis of chloroacetanilide herbicides and their degradates in water, carbon-based SPE cartridges have been successfully employed to isolate the analytes. researchgate.net In other applications, different sorbents like C18 have been evaluated. For instance, in a study on high polar herbicides, various dispersive solid-phase clean-up sorbents including C18, graphitized carbon black (GCB), and Florisil were assessed. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates a dispersive SPE step for clean-up, has been shown to be effective for pesticide residue analysis in food matrices. nih.gov While a slight reduction in matrix effects was observed with each clean-up step, significant ion suppression could still occur, highlighting the importance of optimizing the clean-up procedure for each specific matrix. nih.gov The use of standard addition methods can also help to mitigate matrix effects on quantification. umb.edu

Table 3: Examples of SPE Sorbents and Their Use in Analyte Extraction

| SPE Sorbent | Application Example |

| Carbon-based cartridges | Isolation of chloroacetanilide herbicides and their degradates from ground and surface waters. researchgate.net |

| C18 | Evaluated as a clean-up sorbent for high polar herbicides in plant-based food samples. nih.gov |

| Graphitized Carbon Black (GCB) | Used in dispersive SPE for the clean-up of food extracts in pesticide residue analysis. nih.gov |

| Florisil | Another sorbent tested for the clean-up of high polar herbicide extracts. nih.gov |

Purity Determination Methodologies and Quantitative Analysis (e.g., Differential Scanning Calorimetry, Chromatographic Purity)

Ensuring the purity of this compound is crucial for its use as a reference standard and in various scientific applications. A combination of analytical techniques is typically employed for its purity determination and quantitative analysis.

Chromatographic purity is a key aspect of this assessment and is often determined using High-Performance Liquid Chromatography (HPLC) with a universal detector like an Ultraviolet (UV) detector or a more specific detector like a Mass Spectrometer (MS). The area percentage of the main peak in the chromatogram is used to estimate the purity of the compound. The development and validation of an LC-MS/MS method for a potential genotoxic impurity, for example, included parameters like linearity, quantitation limit, and recovery, which are essential for accurate quantitative analysis. nih.gov For this compound, a supplier notes that the buyer assumes responsibility to confirm the product's identity and/or purity, as analytical data is not collected for this specific product. sigmaaldrich.com

Quantitative analysis of this compound relies on the use of a validated analytical method, typically HPLC-UV or HPLC-MS. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve. The validation of the analytical method according to guidelines from organizations like the International Conference on Harmonisation (ICH) ensures the reliability of the quantitative results. nih.gov

Table 4: Methodologies for Purity Determination and Quantitative Analysis

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | Determination of chromatographic purity by measuring the area percentage of the main peak. Quantitative analysis using a calibration curve. nih.gov |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Provides structural information and can be used as a highly selective detector for HPLC, enhancing the accuracy of purity assessment and quantification. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Determination of melting point and assessment of purity based on the shape and range of the melting endotherm. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary analytical method for determining the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material. | Could be used for accurate quantification and purity assessment, although not specifically mentioned for this compound in the search results. |

Environmental Fate and Degradation Pathways of Chloroacetanilide Compounds

Environmental Persistence and Mobility in Diverse Media (Soil, Water)

The environmental persistence and mobility of organic compounds like 2'-Chloro-2-(2-chlorophenoxy)acetanilide are dictated by their chemical structure and the characteristics of the environmental medium. For the broader class of chloroacetanilide herbicides, sorption to soil and sediment is a key factor controlling their migration and bioavailability. nih.gov Microbial degradation is considered the most significant factor determining their ultimate fate. nih.gov

For related chlorophenoxy compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), mobility in soils can be high. juniperpublishers.com However, the ability to leach into groundwater may be limited by a relatively short half-life in soils, which typically ranges from a few days to a few weeks. juniperpublishers.com The persistence of these compounds can be significantly longer in cold, dry conditions where microbial activity is low. juniperpublishers.com The mobility of another related compound, chlorothalonil (B1668833), is expected to range from slightly to moderately mobile. epa.gov

The persistence of a related compound, 2-chlorophenoxyacetic acid, has been studied, showing that the time for 80% degradation in fresh soil was over 360 days, but this decreased to 31.8 days in a soil that had been adapted to a similar herbicide. nih.gov This highlights the importance of microbial adaptation in the degradation of such compounds.

Biodegradation Processes and Microbial Transformations in Environmental Systems

Biodegradation is a primary route for the dissipation of chloroacetanilide and chlorophenoxy herbicides from the environment. For many chloroacetanilides, the process is often partial and occurs through cometabolism, where microbes degrade the compound without using it as a primary energy source. nih.govnih.gov The cleavage of the aromatic ring structure is often slow or insignificant for some chloroacetanilides. nih.gov

Fungi and bacteria have been identified as key players in the degradation of these compounds. For instance, the fungus Aspergillus niger and the bacterium Xanthomonas axonopodis have demonstrated the ability to degrade the chloroacetanilide herbicide alachlor (B1666766), with degradation rates of 72.6% and 82.1%, respectively, over a 35-day period. nih.gov

Mechanisms and Rates of Aerobic and Anaerobic Degradation

The degradation of chlorinated aromatic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways and rates often differ.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize chlorophenols as a sole source of carbon. For example, a strain of Pseudomonas pickettii was found to completely degrade 2-chlorophenol (B165306) within 30 hours. nih.gov The degradation pathway for many chlorophenols involves the formation of chlorocatechols, which are then further broken down. nih.govnih.gov The degradation of 2-chlorobenzoic acid, another related compound, is initiated by a dioxygenase enzyme, leading to the formation of catechol, which is then further metabolized. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is often a key initial step in the breakdown of chlorinated compounds. nih.gov This process involves the removal of chlorine atoms from the aromatic ring. Studies on chlorophenols in anaerobic sludge have shown that the position of the chlorine atom influences the degradation rate, with ortho-substituted chlorines being removed more readily than meta or para-substituted ones. nih.gov For instance, 2-chlorophenol has been shown to be degraded to phenol (B47542) under anaerobic conditions. researchgate.net The half-life of 2-chloroethanol, a related chlorinated aliphatic compound, was found to be 3 days in an anaerobic digester. researchgate.net

The table below summarizes the degradation rates of some related compounds under different conditions.

| Compound | Condition | Degradation Rate/Half-life | Reference |

| Alachlor | Aerobic (Fungal) | 72.6% degradation in 35 days (Aspergillus niger) | nih.gov |

| Alachlor | Aerobic (Bacterial) | 82.1% degradation in 35 days (Xanthomonas axonopodis) | nih.gov |

| 2-Chlorophenol | Aerobic | Complete degradation in 30 hours | nih.gov |

| 2,4-D | Aerobic (Soil) | Half-life approx. 10 days | juniperpublishers.com |

| 2-Chloroethanol | Anaerobic | Half-life of 3 days | researchgate.net |

| Chlorothalonil | Aerobic (Aquatic) | Half-life of 7-16 days | epa.gov |

| Chlorothalonil | Anaerobic | Half-life of 21-29 days | epa.gov |

Identification and Characterization of Environmental Metabolites and Transformation Products

The biodegradation of chloroacetanilides and chlorophenoxy compounds leads to the formation of various metabolites. A common initial step for chloroacetanilide herbicides is the conjugation with glutathione (B108866), a process mediated by the enzyme glutathione-S-transferase found in microorganisms. nih.gov

For chlorophenoxy compounds like 2,4-D, degradation can lead to the formation of metabolites such as 2,4-dichlorophenol, chlorohydroquinone, and eventually succinic acid. researchgate.net The microbial degradation of 2-chlorophenoxyacetic acid by Arthrobacter sp. has been shown to yield o-chlorophenol. nih.gov The degradation of 2-chloroaniline (B154045) under anaerobic conditions can produce aniline (B41778) and ultimately be mineralized to carbon dioxide.

The table below lists some identified metabolites for related compound classes.

| Parent Compound Class | Metabolite(s) | Reference |

| Chloroacetanilides | Glutathione-acetanilide conjugates | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, Chlorohydroquinone, Succinic acid | researchgate.net |

| 2-Chlorophenoxyacetic acid | o-Chlorophenol | nih.gov |

Abiotic Chemical Degradation Mechanisms

In addition to biological processes, abiotic (non-biological) mechanisms can contribute to the degradation of chemical compounds in the environment.

Photolysis and Photochemical Transformation Pathways

Photolysis, or degradation by sunlight, can be an important environmental fate process for some chlorinated compounds, particularly in sunlit surface waters. researchgate.net For example, the related compound chlorothalonil degrades rapidly in clear, shallow water through aqueous photolysis. epa.gov However, for other compounds like 2,4-D salts, volatilization and subsequent atmospheric degradation are not considered major fate processes due to their low vapor pressure. juniperpublishers.com The significance of photolysis for this compound specifically would depend on its light-absorbing properties.

Advanced Oxidation Processes (AOPs) for Decontamination and Mineralization

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to remove persistent organic pollutants. wikipedia.orgmembranechemicals.com These processes generate highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of contaminants, often mineralizing them into simpler inorganic compounds like water, carbon dioxide, and salts. wikipedia.orgmembranechemicals.com

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, as well as Fenton and photo-Fenton systems. nih.govwikipedia.org AOPs are effective for treating water contaminated with biologically toxic or non-degradable materials, including various herbicides and pesticides. nih.govwikipedia.org While specific studies on the use of AOPs for this compound were not found, these technologies are generally applicable to the degradation of chlorinated aromatic compounds and could be an effective treatment method. nih.gov

Environmental Transport Phenomena (Leaching, Surface Runoff)

The movement of chloroacetanilide herbicides from agricultural fields into the broader environment is primarily dictated by the processes of leaching and surface runoff. These transport phenomena are influenced by the physicochemical properties of the specific compound, soil characteristics, agricultural practices, and weather patterns.

Leaching: Chloroacetanilide herbicides and their degradation products possess properties that can lead to their movement through the soil profile and into groundwater. The water solubility of the parent compounds and, particularly, their common metabolites, ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA), is a key factor. wisc.eduresearchgate.net Studies have shown that these metabolites are more mobile and have a higher potential for leaching than the parent herbicides. wisc.edu This increased mobility is attributed to their higher water solubility. wisc.edu Consequently, the degradation of parent chloroacetanilides can lead to the transport of these more persistent and mobile metabolites into groundwater systems. researchgate.net

Surface Runoff: As pre-emergent herbicides, chloroacetanilides are often applied to bare soil, making them susceptible to removal by surface runoff during rainfall or irrigation events. nih.gov The extent of runoff is linked to factors such as the intensity of precipitation, soil type, and field topography. Both the parent herbicides and their metabolites can be transported in the dissolved phase of runoff water and adsorbed to suspended soil particles. The partitioning between the dissolved and particulate phases is dynamic and often correlates with the concentration of suspended solids in the runoff water. Research has demonstrated that a significant portion of the total herbicide load can be transported via surface runoff, with studies reporting substantial export coefficients for compounds like S-metolachlor and acetochlor (B104951) and their degradation products.

Ecotoxicological Implications within Environmental Contexts (e.g., Broader Effects on Non-Target Aquatic Organisms due to Environmental Exposure and Persistence)

The presence of chloroacetanilide herbicides and their metabolites in aquatic environments raises concerns about their potential effects on non-target organisms. researchgate.netdntb.gov.ua While these herbicides are designed to control weeds, their introduction into aquatic ecosystems can have unintended consequences for a range of organisms, from microbes to fish. researchgate.netscielo.br

The toxicity of chloroacetanilides to aquatic life is a significant concern. researchgate.net Studies have shown that these compounds can pose risks to aquatic biota. dntb.gov.ua The continuous or repeated exposure of non-target aquatic organisms to these herbicides and their more persistent degradation products can lead to a variety of adverse effects. researchgate.net For instance, research on the herbicide pretilachlor, a chloroacetamide, has indicated the potential for toxicity to freshwater fish. researchgate.net The lack of comprehensive data on the chronic effects of the more persistent metabolites, such as ESA and OA, on aquatic life represents a knowledge gap in fully understanding the environmental risk of this class of herbicides. researchgate.net

The impact of these herbicides is not limited to direct toxicity. The death of aquatic plants due to herbicide exposure can lead to anoxic conditions, which can be lethal to a wide range of aquatic organisms, thereby affecting the entire food web. scielo.br The effects can also be observed at the cellular and physiological levels, with studies on some herbicides showing alterations in spermatogenesis in aquatic arthropods. scielo.br

Environmental Monitoring and Concentration Levels of Chloroacetanilides

Monitoring studies have consistently detected chloroacetanilide herbicides and, more frequently and at higher concentrations, their ESA and OA metabolites in both surface water and groundwater. wisc.eduresearchgate.net These findings underscore the importance of including metabolites in environmental quality assessments to get a complete picture of the contamination landscape. researchgate.netnih.gov

The concentrations of these compounds can fluctuate seasonally, with parent herbicides being more prominent shortly after application periods, typically in the spring and early summer. researchgate.net In contrast, the more persistent and mobile ESA and OA degradation products are often detected year-round, indicating their persistence in the environment. researchgate.net

Data from various monitoring programs have revealed the widespread presence of these compounds. For example, a study in Wisconsin found that ESA and OA metabolites of metolachlor (B1676510) and alachlor were commonly detected in shallow groundwater. wisc.edu Metolachlor ESA was found at the highest concentrations, with an average of 14 µg/L in monitoring wells. wisc.edu In some cases, concentrations of alachlor ESA have exceeded health advisory levels. wisc.edu A study in Iowa also highlighted the year-round presence of ESA and OA degradates in surface water, with alachlor ESA being detected at levels as high as 0.5 µg/L even years after the use of the parent compound was significantly reduced. researchgate.net

Advanced analytical methods, such as high-performance liquid chromatography/mass spectrometry (HPLC/MS), have been developed to detect these metabolites at very low concentrations, with limits of quantitation as low as 0.05 µg/L. wisc.edunih.gov

Table 1: Detection Frequencies of Chloroacetanilide Parent Compounds and Metabolites in Wisconsin Groundwater

| Compound | Monitoring Wells (%) | Private Wells (%) | Municipal Wells (%) |

| Acetochlor | |||

| Parent | 4 | 0 | 0 |

| ESA | 26 | 14 | 0 |

| OA | 15 | 9 | 0 |

| Alachlor | |||

| Parent | 0 | 14 | 0 |

| ESA | 81 | 91 | 48 |

| OA | 41 | 45 | 13 |

| Metolachlor | |||

| Parent | 15 | 36 | 4 |

| ESA | 78 | 91 | 39 |

| OA | 63 | 77 | 35 |

| Data sourced from a study conducted by the Wisconsin Department of Agriculture, Trade and Consumer Protection. wisc.edu |

Table 2: Concentration Ranges of Chloroacetanilide Metabolites in Wisconsin Groundwater (µg/L)

| Compound | Well Type | Average Concentration of Detections | Maximum Concentration Detected |

| Metolachlor ESA | Monitoring | 14 | 42 |

| Private | 4.9 | - | |

| Municipal | 1.3 | - | |

| Data reflects the highest concentrations found in a Wisconsin groundwater study. wisc.edu |

Theoretical and Computational Chemistry Studies on 2 Chloro 2 2 Chlorophenoxy Acetanilide

Molecular Modeling and Simulation for Conformational Analysis and Structure-Reactivity Relationships

Molecular modeling and simulation are essential for understanding the conformational landscape of a molecule and its relationship to its chemical reactivity. For 2'-Chloro-2-(2-chlorophenoxy)acetanilide, these techniques can elucidate the preferred spatial arrangements of its constituent parts, which in turn govern its interactions with other molecules.

Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers between them. The flexibility of the molecule is primarily associated with the rotation around several single bonds: the C-N bond of the acetanilide (B955) group, the C-O ether linkage, and the bonds connecting the phenyl rings to the rest of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This would reveal the most stable, low-energy conformations.

Structure-reactivity relationships can be investigated using Quantitative Structure-Activity Relationship (QSAR) studies. Although specific QSAR models for this compound are not readily found, the methodology has been applied to other complex molecules. nih.govresearchgate.netnih.gov In a hypothetical QSAR study, a series of related compounds would be synthesized, and their biological activity or a specific chemical property would be measured. Computational chemistry would then be used to calculate a variety of molecular descriptors for each compound.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, surface area, specific steric parameters |

| Topological | Connectivity indices, shape indices |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

By finding a statistical correlation between these descriptors and the observed activity, a predictive model can be built. For instance, a model might reveal that a specific charge distribution or molecular shape is crucial for a particular interaction, thus guiding the design of new molecules with enhanced or diminished effects. Molecular docking, a technique often used in conjunction with QSAR, could be employed to simulate the interaction of this compound with a biological target, such as an enzyme, providing insights into the binding mode and affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can provide detailed information about the distribution of electrons, which is key to predicting a molecule's reactivity and spectroscopic properties.

For this compound, DFT calculations could be used to determine a range of electronic properties.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the electronic excitation energy. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. |

| Atomic Charges | Calculating the partial charge on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can help in understanding intermolecular interactions and reaction mechanisms. |

Furthermore, quantum chemical calculations are invaluable for predicting spectroscopic properties. By calculating the vibrational frequencies, one can predict the Infrared (IR) and Raman spectra of this compound. These predicted spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Similarly, electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) spectrum. While experimental spectra for this specific compound are not widely published, data for related compounds like 2-chloro-2',6'-acetoxylidide are available and could serve as a reference. nist.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transient intermediates, and the energy of the transition states.

For this compound, a key reaction of interest is its degradation. Studies on other chloroacetanilide herbicides have shown that they can undergo nucleophilic substitution reactions. mdpi.comdntb.gov.ua A likely degradation pathway for this compound would involve the displacement of the chloride ion from the chloroacetyl group.

A computational study could investigate the reaction of this compound with a nucleophile, such as the hydrosulfide (B80085) ion (HS⁻), which is relevant in certain environmental settings. mdpi.com The calculations would aim to determine the activation energy for a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Table 3: Hypothetical Computational Data for a Reaction Mechanism Study

| Parameter | Description |

| Reactant Complex Energy | The energy of the initial complex formed between this compound and the nucleophile. |

| Transition State Geometry | The high-energy, transient structure where the nucleophile is partially bonded to the carbon atom and the chloride ion is partially detached. |

| Transition State Energy | The energy of the transition state structure. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactant complex, which determines the reaction rate. |

| Product Complex Energy | The energy of the final complex formed between the substituted product and the chloride ion. |

| Reaction Energy (ΔEᵣₓₙ) | The overall energy change of the reaction. |

By comparing the activation energies for different potential reaction pathways, it would be possible to predict the most favorable degradation mechanism. For instance, the possibility of anchimeric assistance from the ether oxygen or the amide nitrogen could also be computationally explored. mdpi.comdntb.gov.ua

In Silico Assessment of Environmental Fate and Degradation Pathways

The environmental fate of a chemical is of significant concern. In silico (computational) methods are increasingly used to predict how a compound will behave in the environment, including its persistence, mobility, and potential degradation pathways.

For this compound, its environmental fate is likely influenced by its water solubility, soil adsorption, and susceptibility to biotic and abiotic degradation. Several chloroacetanilide herbicides are known to be persistent in the environment. mdpi.com

Computational tools can predict key environmental parameters.

Table 4: Predicted Environmental Fate Parameters

| Parameter | Prediction Method | Significance |

| LogP (Octanol-Water Partition Coefficient) | Calculated based on molecular structure. | Indicates the tendency of the compound to partition into fatty tissues (bioaccumulation potential). |

| Soil Adsorption Coefficient (Koc) | Estimated from LogP or other molecular descriptors. | Predicts the mobility of the compound in soil. A higher Koc suggests lower mobility. |

| Biodegradation Potential | Predicted by various QSAR-based models. | Estimates the likelihood and rate of degradation by microorganisms. |

A significant degradation pathway for chloroacetanilides in biological systems is conjugation with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs). researchgate.net A computational study could model the interaction of this compound with the active site of a GST enzyme to assess its potential for this type of detoxification. Furthermore, the degradation of related compounds like 2-chlorophenoxyacetic acid has been studied, and its degradation products identified, which can provide clues for the potential breakdown products of this compound. nih.gov In silico tools are also available to predict the potential toxicity of chemicals based on their structure, which has been applied to other chloroacetanilide herbicides. researchgate.net